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molecular formula C8H10BrNO B8520951 5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one

5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one

Cat. No. B8520951
M. Wt: 216.07 g/mol
InChI Key: FTZXRTLLLZFUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863280B2

Procedure details

5-Bromo-3-ethyl-6-methyl-1H-pyridin-2-one (25 g, 115.7 mmol) was dissolved in 200 ml of chloroform to form an orange solution. Silver carbonate (31.9 g, 115.7 mmol) was added and the mixture was vigorously stirred. Methyl iodide (10.8 ml, 1.5 mmol) was added to this suspension, which was then stirred in the dark at RT under nitrogen. After 3 days, the mixture was filtered and the solution was concentrated in a rotary evaporator. The residue was chromatographed on silica gel with n-heptane as mobile phase and afforded a colorless oil (21.7 g, 82%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
31.9 g
Type
catalyst
Reaction Step Three
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH3:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].[CH3:12]I>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([O:9][CH3:12])=[C:4]([CH2:10][CH3:11])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C(NC1C)=O)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
31.9 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form an orange solution
STIRRING
Type
STIRRING
Details
was then stirred in the dark at RT under nitrogen
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with n-heptane as mobile phase

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C(=NC(=C(C1)CC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 6287.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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